molecular formula C21H24N4O9S B5017054 Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate

Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate

Cat. No.: B5017054
M. Wt: 508.5 g/mol
InChI Key: UBIKQHQSALZYPH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfamoylanilino group, and an ethyl ester group. It is primarily used in biochemical and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O9S/c1-2-34-21(29)16(11-13-3-8-18(26)17(12-13)25(30)31)24-20(28)10-9-19(27)23-14-4-6-15(7-5-14)35(22,32)33/h3-8,12,16,26H,2,9-11H2,1H3,(H,23,27)(H,24,28)(H2,22,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIKQHQSALZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate involves multiple steps, starting with the preparation of the nitrophenyl and sulfamoylanilino intermediates. The reaction typically begins with the nitration of a phenol derivative to introduce the nitro group. This is followed by the esterification of the resulting nitrophenol with ethyl alcohol under acidic conditions to form the ethyl ester.

The next step involves the introduction of the sulfamoylanilino group through a sulfonation reaction, where aniline is reacted with sulfuric acid to form the sulfonamide. This intermediate is then coupled with the ethyl ester derivative through an amide bond formation, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroquinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitroquinones.

    Reduction: Aminophenyl derivatives.

    Substitution: Alkylated or acylated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate is widely used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic agent in drug development, particularly in the design of anti-inflammatory and anticancer drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The sulfamoylanilino group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the nitro and sulfamoylanilino groups, resulting in different reactivity and biological activity.

    Ethyl 3-(4-nitrophenyl)propanoate: Lacks the hydroxyl and sulfamoylanilino groups, affecting its solubility and interaction with biological targets.

    Ethyl 3-(4-sulfamoylanilino)propanoate:

The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties, setting it apart from its analogs.

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